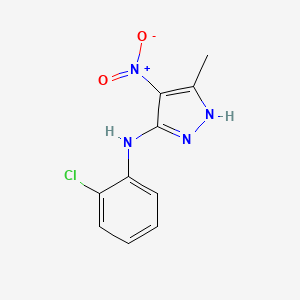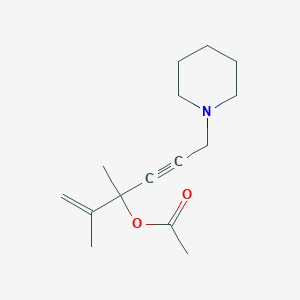![molecular formula C17H18N2O3 B3883926 4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B3883926.png)
4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide
Descripción general
Descripción
4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO3 It is a derivative of benzamide, featuring an acetamido group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide typically involves the following steps:
Acetylation: The starting material, 4-methoxybenzylamine, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-methoxybenzyl)acetamide.
Amidation: The N-(4-methoxybenzyl)acetamide is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide.
Reduction: Formation of 4-amino-N-[(4-methoxyphenyl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel polymers and materials with specific properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the benzamide moiety.
4-Acetamidophenol: Similar acetamido group but different aromatic substitution pattern.
N-(4-Methoxybenzyl)acetamide: Similar methoxybenzyl group but different acetamido substitution.
Uniqueness
4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the presence of both the acetamido and methoxyphenyl groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)19-15-7-5-14(6-8-15)17(21)18-11-13-3-9-16(22-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWMHMPNFMEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B3883851.png)
![2-Methoxy-4-{[(5Z)-4-oxo-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl adamantane-1-carboxylate](/img/structure/B3883856.png)
![(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-piperidin-1-ylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3883860.png)
![N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B3883865.png)
![1-[5-(4-Methylphenoxy)hexan-2-yl]piperidine;oxalic acid](/img/structure/B3883870.png)
![2,4-dichloro-5-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3883882.png)

![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one](/img/structure/B3883899.png)
![2,4-Dichloro-5-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B3883902.png)


![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B3883935.png)

![2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE](/img/structure/B3883948.png)
